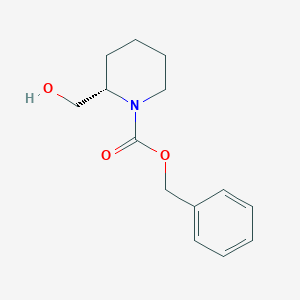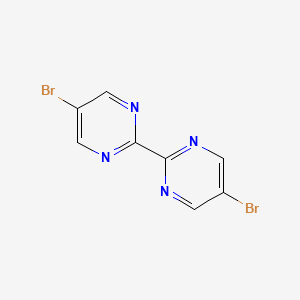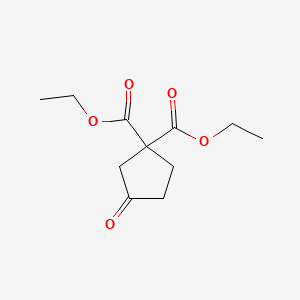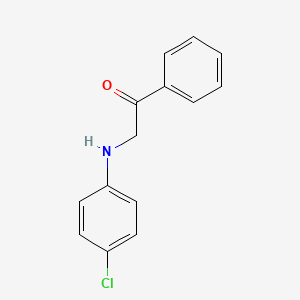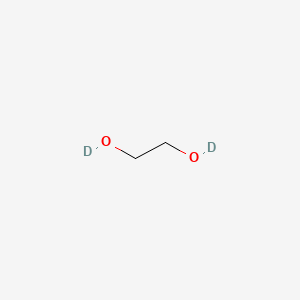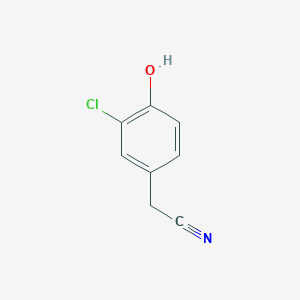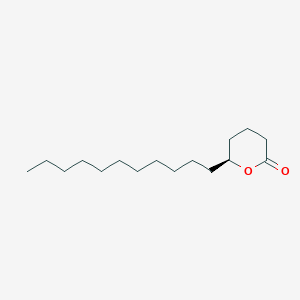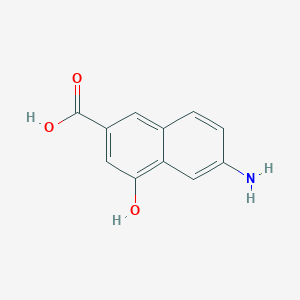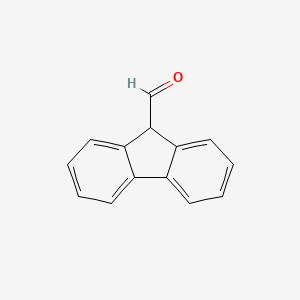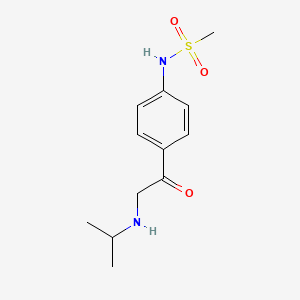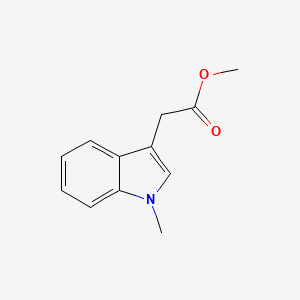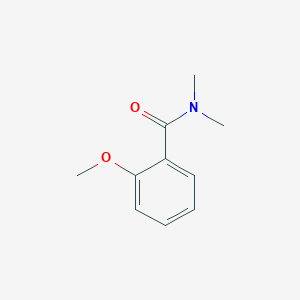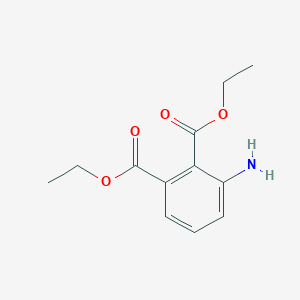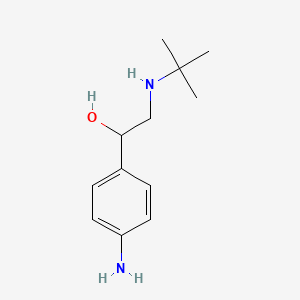
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol
Vue d'ensemble
Description
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol, also known as ABE, is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. ABE is a tertiary amine with a hydroxyl group and an amino group attached to an aromatic ring.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In the field of pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is not fully understood, but it is believed to act as a modulator of various signaling pathways. This compound has been shown to activate the Akt signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models. This compound has been shown to increase dopamine and serotonin levels in the brain, suggesting potential applications for the treatment of depression and other mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol in lab experiments is its high purity and yield. This compound is also relatively stable and easy to handle. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
Future research on 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol could focus on its potential applications in drug delivery and as a therapeutic agent for various diseases. Further studies on the mechanism of action of this compound could also provide insights into its potential applications. Additionally, studies on the toxicity and safety of this compound could facilitate its use in clinical trials. Overall, this compound has shown promise as a versatile compound with potential applications in various scientific fields.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGLIDDDBAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447249 | |
| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56138-70-6 | |
| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



